molecular formula C11H18O4 B13980267 1-Cyclobutene-1-carboxylic acid, 4,4-diethoxy-, ethyl ester CAS No. 76221-41-5

1-Cyclobutene-1-carboxylic acid, 4,4-diethoxy-, ethyl ester

Cat. No.: B13980267
CAS No.: 76221-41-5
M. Wt: 214.26 g/mol
InChI Key: QPBSDWMRWFJUGD-UHFFFAOYSA-N
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Description

1-Cyclobutene-1-carboxylic acid, 4,4-diethoxy-, ethyl ester is an organic compound with the molecular formula C11H18O4 and a molecular weight of 214.258 g/mol . This compound is characterized by a cyclobutene ring with a carboxylic acid group, which is further modified with diethoxy and ethyl ester groups. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 1-Cyclobutene-1-carboxylic acid, 4,4-diethoxy-, ethyl ester involves several steps. One common method includes the reaction of cyclobutene with ethyl chloroformate in the presence of a base to form the ethyl ester derivative. The reaction conditions typically involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Cyclobutene-1-carboxylic acid, 4,4-diethoxy-, ethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters.

Scientific Research Applications

1-Cyclobutene-1-carboxylic acid, 4,4-diethoxy-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclobutene-1-carboxylic acid, 4,4-diethoxy-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo hydrolysis to release active carboxylic acid derivatives, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

1-Cyclobutene-1-carboxylic acid, 4,4-diethoxy-, ethyl ester can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which allow for a wide range of chemical transformations and applications.

Properties

CAS No.

76221-41-5

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

ethyl 4,4-diethoxycyclobutene-1-carboxylate

InChI

InChI=1S/C11H18O4/c1-4-13-10(12)9-7-8-11(9,14-5-2)15-6-3/h7H,4-6,8H2,1-3H3

InChI Key

QPBSDWMRWFJUGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CCC1(OCC)OCC

Origin of Product

United States

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